molecular formula C13H17N3O3 B6642107 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid

3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid

Cat. No.: B6642107
M. Wt: 263.29 g/mol
InChI Key: TURXQLWGEAYZRP-UHFFFAOYSA-N
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Description

3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is a complex organic compound that features a pyridazine ring, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the piperidine ring, and finally the attachment of the propanoic acid group. Key steps may include:

    Formation of Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of Propanoic Acid Group: This step often involves esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid
  • 3-[1-(Pyridazine-4-carbonyl)piperidin-4-yl]propanoic acid
  • 3-[1-(Pyridazine-4-carbonyl)piperidin-5-yl]propanoic acid

Uniqueness

3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

3-[1-(pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(18)5-4-11-3-1-2-8-16(11)13(19)10-6-7-14-15-9-10/h6-7,9,11H,1-5,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXQLWGEAYZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2=CN=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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